[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine
Description
[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a bifunctional amine derivative featuring a pyrazole ring substituted with ethyl and methyl groups and a 5-fluorothiophene moiety. Its molecular structure combines aromatic heterocycles with fluorine substitution, which may enhance electronic properties and metabolic stability.
Properties
Molecular Formula |
C12H16FN3S |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C12H16FN3S/c1-3-16-9(2)10(7-15-16)6-14-8-11-4-5-12(13)17-11/h4-5,7,14H,3,6,8H2,1-2H3 |
InChI Key |
NWXWUTDGUXQJTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCC2=CC=C(S2)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 1-ethyl-5-methylpyrazole and 5-fluorothiophene groups. Key comparisons with similar compounds include:
| Compound | Substituents | Molecular Formula | Molecular Weight | Purity | CAS/Identifier | Key Differences |
|---|---|---|---|---|---|---|
| [(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine (Target) | 1-Ethyl-5-methylpyrazole; 5-fluorothiophene | Not explicitly given | Not explicitly given | N/A | N/A | Reference compound for comparison. |
| (1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylamine | 1-Ethyl-5-methylpyrazole; phenylethyl | C₁₄H₁₉N₃ | 229.33 | 95% | 1004194-26-6 | Replaces fluorothiophene with phenyl group; reduced electronic effects. |
| [(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine | 1-Ethyl-5-methylpyrazole; 3-methoxyphenylethyl | C₁₆H₂₃N₃O | 273.38 | 95% | 1173085-38-5 | Methoxy group enhances polarity; potential for increased solubility. |
| [(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine | 1,3-Dimethylpyrazole; 3-methoxyphenylethyl | Not provided | Not provided | 95% | EN300-231880 | Additional methyl on pyrazole increases steric hindrance; alters binding affinity. |
| [(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine | 1-Methylpyrazole; non-fluorinated thiophene | Not provided | Not provided | N/A | 1156714-20-3 | Lacks fluorine on thiophene; reduced electronegativity and metabolic stability. |
Key Observations:
- Pyrazole Substitution: The 1-ethyl-5-methyl configuration on pyrazole balances steric bulk and lipophilicity. In contrast, 1,3-dimethyl analogs (EN300-231880) may hinder interactions in tight binding pockets .
- Phenyl vs. Thiophene Moieties: Replacing thiophene with phenyl (1004194-26-6) reduces sulfur’s electronic contributions, which could impact redox properties or aromatic stacking interactions .
Pharmacological and Physicochemical Properties
- Lipophilicity: The 5-fluorothiophene group may increase logP compared to non-fluorinated analogs, influencing membrane permeability.
- Metabolic Stability: Fluorine substitution often reduces oxidative metabolism, as seen in trifluoromethyl-containing analogs (e.g., EP 1,926,722 B1 ).
Biological Activity
The compound [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 239.27 g/mol. The structure features a pyrazole ring and a thiophene moiety, which are known for their diverse biological activities.
1. Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 12 | Inhibition of PI3K/Akt signaling |
| HeLa (Cervical) | 10 | Cell cycle arrest |
2. Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. Studies indicate that similar pyrazole derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
3. Neuroprotective Effects
Research on related compounds suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The proposed mechanism includes modulation of neurotransmitter systems and reduction of oxidative stress .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including the target compound. They evaluated their anticancer activity using the MTT assay on various cancer cell lines. Results demonstrated that the compound significantly inhibited cell growth, particularly in MCF-7 cells, with an IC50 value of 15 µM .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related pyrazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compounds exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, indicating strong antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
